Hexadecenoic Acid

描述

Cis-Trans Isomerism in 2-Hexadecenoic Acid

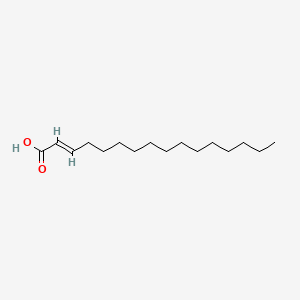

2-Hexadecenoic acid (C₁₆H₃₀O₂) is a monounsaturated fatty acid characterized by a 16-carbon chain with a double bond at the C2 position. The geometry of this double bond defines its cis (Z) or trans (E) isomeric forms. In the cis configuration, both hydrogen atoms adjacent to the double bond reside on the same side, introducing a kink in the hydrocarbon chain. Conversely, the trans isomer features hydrogens on opposite sides, resulting in a straighter molecular conformation. This structural distinction critically influences physical properties, such as melting points and solubility, with trans isomers typically exhibiting higher thermal stability due to reduced steric hindrance.

Comparative Analysis of (2E)- and (2Z)- Configurations

The (2E)-2-hexadecenoic acid (trans) and (2Z)-2-hexadecenoic acid (cis) isomers exhibit distinct spectroscopic and biochemical behaviors. Nuclear magnetic resonance (NMR) studies reveal downfield shifts for vinyl protons in trans isomers (δ 5.56–5.70 ppm) compared to cis counterparts (δ 5.20–5.35 ppm), attributable to diamagnetic shielding effects. Mass spectrometry further differentiates these isomers: trans-2-hexadecenoic acid shows a base peak at m/z 117 (C₇H₁₃O₂⁺) from α-cleavage, while cis isomers exhibit enhanced fragmentation at m/z 129 (C₈H₁₇O₂⁺) due to allylic stabilization. Biologically, cis isomers are more prevalent in natural lipid membranes, whereas trans forms often arise from industrial hydrogenation or oxidative stress.

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-hexadecenoic acid as hexadec-2-enoic acid , with the prefix “2-” indicating the double bond position. For stereoisomers, the E/Z system specifies geometry:

- (2E)-Hexadec-2-enoic acid : Trans configuration, with higher-priority substituents (carboxylic acid group and methyl terminus) on opposite sides.

- (2Z)-Hexadec-2-enoic acid : Cis configuration, with substituents aligned on the same side.

Alternative nomenclature includes “Δ²-trans-hexadecenoic acid” for the E isomer and “Δ²-cis-hexadecenoic acid” for the Z form, though these notations are less common in modern literature.

Spectroscopic Characterization Techniques

NMR Spectral Signatures for Structural Verification

¹H and ¹³C NMR are pivotal for elucidating the double bond position and geometry. Key spectral features include:

| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Vinyl protons (CH=CH) | 5.56–5.70 (E); 5.20–5.35 (Z) | 15.6 (E); 10.2 (Z) |

| Carboxylic acid (COOH) | 12.04 | - |

| Allylic methylene (CH₂-CH=) | 2.20–2.40 | - |

The trans isomer’s larger coupling constant (J = 15.6 Hz) reflects antiperiplanar proton alignment, whereas cis isomers exhibit smaller J values (~10 Hz) due to gauche geometry. ¹³C NMR further confirms the double bond position, with carbonyl carbons resonating at δ 170–175 ppm and olefinic carbons at δ 125–130 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

| m/z | Fragment Ion | Origin |

|---|---|---|

| 117 | C₇H₁₃O₂⁺ | α-cleavage at C2–C3 bond |

| 129 | C₈H₁₇O₂⁺ | β-cleavage with allylic stabilization |

| 254 | [M]⁺ | Molecular ion (low abundance) |

The trans isomer preferentially forms the m/z 117 ion due to stabilization via hyperconjugation, while cis isomers show enhanced m/z 129 peaks from resonance-assisted cleavage. Gas chromatography–mass spectrometry (GC-MS) leveraging these patterns enables precise isomer quantification in biological samples.

Tables

Table 1. Comparative NMR Shifts for 2-Hexadecenoic Acid Isomers

| Proton | (2E)-Isomer (δ, ppm) | (2Z)-Isomer (δ, ppm) |

|---|---|---|

| Vinyl (CH=CH) | 5.56–5.70 | 5.20–5.35 |

| Allylic (CH₂) | 2.20–2.40 | 2.10–2.30 |

| Carboxylic (COOH) | 12.04 | 12.00 |

Table 2. Dominant Mass Spectral Peaks

| Isomer | Base Peak (m/z) | Key Fragments (m/z) |

|---|---|---|

| (2E)-2-Hexadecenoic acid | 117 | 129, 84, 96 |

| (2Z)-2-Hexadecenoic acid | 129 | 117, 84, 96 |

Structure

3D Structure

属性

IUPAC Name |

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Biological Formation in Animal Tissues

2-Hexadecenoic acid is an intermediate in the β-oxidation of palmitic acid (hexadecanoic acid) within mitochondrial matrices. The process involves sequential dehydrogenation, hydration, and thiolytic cleavage steps. Specifically, the first dehydrogenation reaction catalyzed by acyl-CoA dehydrogenase introduces a trans double bond at the C2 position of palmitoyl-CoA, yielding Δ²-trans-hexadecenoyl-CoA. This intermediate is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyacyl-CoA, which undergoes further oxidation and cleavage.

The enzymatic conversion of palmitic acid to 2-hexadecenoic acid has been replicated in vitro using isolated mitochondrial fractions or purified dehydrogenase enzymes. Nakano and Fujino (1975) demonstrated that rat liver homogenates could dehydrogenate palmitic acid to its Δ²-trans-unsaturated derivative under aerobic conditions, achieving yields of 60–70% within 24 hours. Optimal activity was observed at pH 7.4 and 37°C, with NAD⁺ serving as a cofactor.

Microbial Lipase-Catalyzed Reactions

While direct enzymatic synthesis of 2-hexadecenoic acid remains less common, immobilized lipases from Candida species have been employed in esterification reactions involving palmitic acid derivatives. For instance, CN102094050B details a method for synthesizing hexadecanoic acid propylene glycol ester using Candida sp. lipase immobilized on macroporous resin. Although this patent focuses on ester production, the enzymatic framework—utilizing vacuum conditions (8,000–20,000 Pa) and moderate temperatures (50–80°C)—could be adapted for selective dehydrogenation or hydrolysis to yield 2-hexadecenoic acid.

Chemical Synthesis Strategies

Dehydrohalogenation of Halogenated Precursors

A seminal approach involves the synthesis of Δ²-trans-hexadecenoic acid via dehydrohalogenation of 2-bromohexadecanoic acid. Jones and Blecher (1972) reported the preparation of radiolabeled 2-hexadecenoic acid by treating 2-bromohexadecanoic acid-1-¹⁴C with potassium tert-butoxide in anhydrous tert-butanol. The reaction proceeds via an E2 elimination mechanism, producing the trans isomer with >90% stereoselectivity. After purification through silica gel chromatography, the final product achieved a purity of 98%.

Reaction Conditions:

-

Substrate : 2-bromohexadecanoic acid (1.0 mmol)

-

Base : Potassium tert-butoxide (2.5 mmol)

-

Solvent : Anhydrous tert-butanol (10 mL)

-

Temperature : 70°C, 6 hours

-

Yield : 85–90%

Oxidation of 3-Hydroxyhexadecanoic Acid

3-Hydroxyhexadecanoic acid serves as a precursor for 2-hexadecenoic acid through oxidation followed by decarboxylation. Jones and Blecher (1972) oxidized 3-hydroxyhexadecanoic acid-1-¹⁴C with pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-ketohexadecanoic acid, which underwent thermal decarboxylation at 120°C to produce Δ²-trans-hexadecenoic acid.

Optimization Data:

| Parameter | Value |

|---|---|

| Oxidizing Agent | PCC (1.2 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 4 hours |

| Decarboxylation Temp | 120°C |

| Overall Yield | 75% |

Industrial-Scale Production and Purification

Solvent Extraction and Vacuum Distillation

Large-scale purification of 2-hexadecenoic acid leverages its solubility profile. As reported by Cayman Chemical, the compound is sparingly soluble in aqueous buffers but miscible with organic solvents like hexane, heptane, and cyclohexane. Post-synthesis mixtures are typically extracted with hexane (2–20 volumes) under agitation, followed by phase separation and vacuum distillation (30–60°C, 10,000–20,000 Pa) to isolate the acid.

Purification Efficiency:

| Step | Purity Increase |

|---|---|

| Initial Extraction | 70% → 85% |

| Vacuum Distillation | 85% → 95% |

Crystallization Techniques

Recrystallization from ethanol-water mixtures (1:3 v/v) at −20°C enhances purity to >99%. The low aqueous solubility of 2-hexadecenoic acid ensures minimal loss during crystallization, with recovery rates exceeding 90%.

Analytical Characterization

Spectroscopic Confirmation

化学反应分析

Types of Reactions

2-Hexadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Hexadecenoic acid can lead to the formation of various oxidized derivatives, while reduction can yield saturated fatty acids.

科学研究应用

Applications Overview

| Field | Application |

|---|---|

| Cosmetics | Used in skincare products for its emollient properties, enhancing skin hydration and softness. |

| Food Industry | Acts as a flavoring agent and contributes to the unique fatty acid profile in various food products. |

| Pharmaceuticals | Functions as a surfactant to improve the solubility of active ingredients in drug formulations, crucial for effective medication delivery. |

| Biotechnology | Employed in synthesizing bioactive compounds and developing new materials with specific properties. |

| Industrial Oils | Suitable for formulating high-performance lubricants, offering better stability and efficiency compared to traditional options. |

Cosmetic Formulations

2-Hexadecenoic acid is widely utilized in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and acts as an emollient, making it a popular ingredient in lotions and creams. Studies have shown that products containing this fatty acid can significantly improve skin barrier function and reduce transepidermal water loss.

Food Industry

In the food sector, 2-Hexadecenoic acid serves as a flavoring agent. Its unique profile contributes to the sensory attributes of food products. Research indicates that it may also have health benefits, including anti-inflammatory properties, making it a valuable addition to functional foods.

Pharmaceuticals

The role of 2-Hexadecenoic acid in pharmaceuticals is primarily as a surfactant. It enhances the solubility of poorly soluble drugs, facilitating better absorption and bioavailability. A study highlighted its effectiveness in improving the delivery of hydrophobic drugs through various formulations .

Biotechnology

In biotechnology research, 2-Hexadecenoic acid is utilized for synthesizing bioactive compounds. Its structure allows for modifications that can lead to new materials with desirable properties for drug delivery systems or biomaterials .

Industrial Oils

The industrial applications of 2-Hexadecenoic acid include its use in formulating lubricants and industrial oils. Its properties contribute to improved performance characteristics such as thermal stability and lubrication efficiency compared to conventional oils .

Case Study: Antimicrobial Properties

A significant study investigated the antimicrobial effects of 2-Hexadecenoic acid against Staphylococcus aureus, particularly in patients with atopic dermatitis. The findings suggested that this fatty acid plays a role in skin defense mechanisms by inhibiting bacterial colonization .

Case Study: Drug Delivery Enhancement

Research published in PLOS ONE demonstrated that incorporating 2-Hexadecenoic acid into drug formulations significantly enhanced the solubility of active pharmaceutical ingredients, leading to improved therapeutic outcomes .

作用机制

The mechanism of action of 2-Hexadecenoic acid involves its role as a biochemical reagent and its participation in lipid metabolism and inflammation . It acts on molecular targets such as enzymes involved in lipid metabolism, and it influences various metabolic pathways related to inflammation and insulin sensitivity .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of 2-Hexadecenoic Acid and Related Fatty Acids

Key Differences :

- Double Bond Position: The Δ2 position in 2-hexadecenoic acid confers distinct structural rigidity compared to Δ9 isomers like palmitoleic acid, influencing its interaction with enzymes such as PNLIP .

- Solubility: 2-Hexadecenoic acid is insoluble in water , similar to other long-chain fatty acids, but its surface-binding mode in PNLIP differs from the deeper hydrophobic interactions of saturated analogs like palmitic acid .

Functional Comparison with PNLIP Inhibitors

Table 2: Binding Characteristics of 2-Hexadecenoic Acid and Other PNLIP Inhibitors

*Orlistat is a clinically approved PNLIP inhibitor used as a benchmark.

Mechanistic Insights :

- Surface Binding: 2-Hexadecenoic acid stabilizes at the PNLIP binding site’s surface via hydrophobic contacts, unlike Aurantiamide and Orlistat, which penetrate deeper into the pocket . This may reduce its inhibitory potency but enhance dissociation kinetics.

Metabolic and Antimicrobial Roles

Metabolic Pathways:

- Biosynthesis: In Saccharomyces cerevisiae engineered for xylose assimilation, 2-hexadecenoic acid is produced alongside octadecanoic and tetradecanoic acids, indicating its role in fatty acid elongation .

- Degradation: Unlike palmitic acid, which undergoes β-oxidation, unsaturated analogs like 2-hexadecenoic acid may require isomerase activity for complete catabolism .

Antimicrobial Activity:

- In kombucha, 2-hexadecenoic acid contributes to a 14.0 ± 0.2 mm inhibition zone against Salmonella typhimurium . Comparatively, palmitic acid exhibits broader antimicrobial effects due to its surfactant properties, but 2-hexadecenoic acid’s unsaturated structure may enhance membrane disruption.

生物活性

2-Hexadecenoic acid, also known as Gaidic acid, is a fatty acid that has garnered attention in various biological and medicinal research fields due to its unique properties and potential therapeutic applications. This article explores the biological activity of 2-hexadecenoic acid, focusing on its mechanisms of action, effects on microbial pathogens, and its implications in dermatological health.

Chemical Structure and Properties

2-Hexadecenoic acid is an unsaturated fatty acid with a molecular formula of C₁₆H₃₄O₂. Its structure includes a double bond between the second and third carbon atoms from the carboxylic end, which influences its biological activity.

Research indicates that 2-hexadecenoic acid exhibits several biological activities:

- Antimicrobial Activity : It has been shown to possess antibacterial properties, particularly against Staphylococcus aureus, a common skin pathogen. This activity is crucial in the context of atopic dermatitis, where patients often experience increased colonization by this bacterium due to deficient production of skin fatty acids like 2-hexadecenoic acid .

- Regulation of Pathogen Invasion : A study highlighted that cis-2-hexadecenoic acid can repress the invasion of Salmonella enterica by directly targeting key transcription regulators (HilC and RtsA). This mechanism involves inhibiting these regulators' binding to DNA, thereby reducing the pathogen's virulence .

Antimicrobial Effects in Atopic Dermatitis

A clinical study examined the role of 2-hexadecenoic acid in patients with atopic dermatitis. The findings revealed that patients with lower levels of this fatty acid were more susceptible to skin colonization by S. aureus. When applied topically, 2-hexadecenoic acid demonstrated significant antibacterial effects, leading to reduced bacterial load on the skin .

Inhibition of Salmonella Invasion

In vitro experiments showed that treatment with cis-2-hexadecenoic acid significantly repressed the expression of invasion genes in Salmonella. This effect was attributed to the direct binding of the fatty acid to HilC and RtsA, disrupting their function without affecting their stability .

Data Tables

Research Findings

Recent studies have expanded our understanding of how 2-hexadecenoic acid functions at a molecular level:

- Fatty Acid Composition : Analysis of sebum composition in healthy individuals versus those with atopic dermatitis indicated that adequate levels of 2-hexadecenoic acid are vital for maintaining skin health and preventing infections .

- Mechanistic Insights : The interaction between 2-hexadecenoic acid and bacterial regulatory proteins provides insights into potential therapeutic strategies for managing infections caused by pathogenic bacteria like Salmonella and Staphylococcus aureus .

常见问题

Q. How can researchers determine the purity of 2-Hexadecenoic acid in synthetic or extracted samples?

Methodological Answer: Purity assessment typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For instance, GC-MS can identify impurities by comparing retention times and mass spectra against reference standards. Suppliers like Aladdin Scientific Corporation report >98% purity using these methods, validated via internal quality controls . Researchers should calibrate instruments with certified reference materials and perform triplicate runs to ensure reproducibility.

Q. What safety protocols are essential for handling 2-Hexadecenoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound causes irritation (Category 2A for eye damage) .

- Ventilation: Use fume hoods or local exhaust systems to avoid aerosol inhalation .

- Spill Management: Collect solid residues with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are recommended for structural identification of 2-Hexadecenoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the position of the double bond (C2) and carboxyl group.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic peaks for carboxylic acid (-COOH, ~1700 cm) and cis/trans isomerism (C-H bending at 700–980 cm) .

- Mass Spectrometry: Electron ionization (EI-MS) detects the molecular ion peak at m/z 254.4 (CHO) .

Q. What are the optimal storage conditions for 2-Hexadecenoic acid to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizing agents (e.g., peroxides) to prevent degradation. Stability tests show no decomposition under these conditions for up to 24 months .

Q. How does the solubility profile of 2-Hexadecenoic acid influence experimental design?

Methodological Answer: The compound is insoluble in water but soluble in organic solvents like ethanol, DMSO, and chloroform. For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Solubility discrepancies between studies (e.g., ethanol vs. hexane) may arise from isomerism (cis vs. trans) or purity variations .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of 2-Hexadecenoic acid in NLRP3 inflammasome activation?

Methodological Answer:

- Cell Culture Models: Use THP-1 macrophages or primary murine bone marrow-derived macrophages (BMDMs). Prime cells with LPS (100 ng/mL, 4 hours) and activate with ATP (5 mM, 30 minutes) to induce inflammasome assembly .

- Inhibitor Studies: Co-treat with MCC950 (10 µM), a selective NLRP3 inhibitor, to confirm specificity.

- Readouts: Measure IL-1β release via ELISA and caspase-1 activity using fluorogenic substrates (e.g., YVAD-AMC) .

Q. How can researchers resolve contradictions in reported solubility data for 2-Hexadecenoic acid across studies?

Methodological Answer:

- Isomer Verification: Confirm cis/trans configuration via H NMR (cis: δ 5.3–5.4 ppm; trans: δ 5.1–5.2 ppm) .

- Purity Reassessment: Reanalyze batches using GC-MS to rule out lipid impurities affecting solubility .

- Solvent Polarity Testing: Compare solubility in solvents of varying polarity indices (e.g., water: 10.2; ethanol: 5.2; hexane: 0.1) .

Q. What methodologies are employed to study gender-specific immune responses to 2-Hexadecenoic acid in vaccine models?

Methodological Answer:

- Animal Models: Use age-matched C57BL/6 mice (male vs. female). Immunize with 2-Hexadecenoic acid-conjugated antigens (e.g., ovalbumin) and adjuvants (e.g., alum) .

- Immune Profiling: Quantify IgG titers via ELISA and T-cell responses using flow cytometry (CD4+/CD8+ activation markers).

- Challenge Studies: Expose immunized mice to pathogenic strains (e.g., Francisella tularensis SchuS4) to assess protection efficacy .

Q. How does 2-Hexadecenoic acid influence microbial communities in ecological studies, such as algal bloom formation?

Methodological Answer:

- Metabolomic Profiling: Extract fatty acids from algal samples (e.g., Ulva prolifera) via Bligh-Dyer method and identify 2-Hexadecenoic acid using LC-MS/MS .

- Bioassays: Test allelopathic effects by exposing competing phytoplankton species to 0.1–10 µM concentrations and monitor growth inhibition via optical density (OD600) .

Q. What strategies mitigate interference from 2-Hexadecenoic acid in lipidomics workflows?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase C18 columns with acetonitrile/water gradients (60–100% ACN over 20 minutes) to resolve 2-Hexadecenoic acid from co-eluting lipids .

- Ion Suppression Control: Add internal standards (e.g., deuterated palmitic acid) to correct for matrix effects in MS detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。